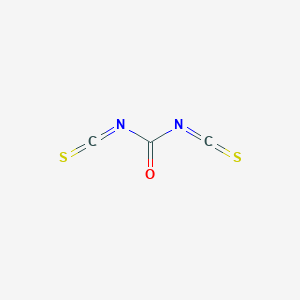
Carbonyl diisothiocyanate
Descripción general
Descripción
Carbonyl diisothiocyanate is a highly reactive and unstable compound with the molecular formula C₃N₂O₂S₂. It was first synthesized in 1902 and has since been characterized in both the condensed and gas phases . This compound is known for its unique reactivity and properties, making it an interesting subject for scientific research.
Métodos De Preparación
Carbonyl diisothiocyanate can be synthesized from phosgene or related compounds such as diphosgene, triphosgene, and fluorophosgene . One common method involves the reaction of thiophosgene with ammonium or silver thiocyanate . The reaction conditions typically require careful control of temperature and moisture, as the compound is highly sensitive to both .
Análisis De Reacciones Químicas
Carbonyl diisothiocyanate undergoes various types of chemical reactions, including addition and ring closure reactions. For example, it reacts with nucleophiles to form substituted thiadiazines . The compound can also undergo photolytic decarbonylation to form different isomers . Common reagents used in these reactions include hydrogen halides and ethanol . Major products formed from these reactions include carbonyl bis(carbamoylhalides) and substituted thiadiazines .
Aplicaciones Científicas De Investigación
Carbonyl diisothiocyanate has several scientific research applications. It is used in the study of molecular structure and reactivity, particularly in the context of heavier homologues of molecules essential to life, such as carbonic acid and urea . The compound’s unique properties make it a valuable tool for exploring new areas of synthetic chemistry and developing novel applications .
Mecanismo De Acción
The mechanism of action of carbonyl diisothiocyanate involves its high reactivity with nucleophiles, leading to the formation of various products through addition and ring closure reactions . The compound’s molecular targets include nucleophilic sites on other molecules, which it can modify through its reactive isothiocyanate groups . This reactivity is influenced by the electronic environment of the molecule, which can be studied using techniques such as rotational spectroscopy .
Comparación Con Compuestos Similares
Similar compounds include carbonyl diisocyanate, carbonyl dicyanide, and carbonyl diazide . These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, carbonyl diisocyanate also reacts with nucleophiles but forms different products compared to carbonyl diisothiocyanate . The unique reactivity of this compound, particularly its tendency to undergo ring closure reactions, sets it apart from these related compounds .
Propiedades
IUPAC Name |
carbonyl diisothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3N2OS2/c6-3(4-1-7)5-2-8 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULSCKQLKRBVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N=C=S)=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506959 | |
| Record name | Carbonyl diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6470-09-3 | |
| Record name | Carbonyl diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate](/img/structure/B3344213.png)











